

Structural Analysis of 5-Fluorobenzofuran-3-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Fluorobenzofuran-3-carbaldehyde
Cat. No.:	B1326528

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of **5-Fluorobenzofuran-3-carbaldehyde**, a halogenated heterocyclic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a combination of data from analogous compounds, established spectroscopic principles, and computational chemistry insights to present a comprehensive overview of its structural and physicochemical properties.

Molecular Structure and Properties

5-Fluorobenzofuran-3-carbaldehyde possesses a planar benzofuran core, a bicyclic aromatic system consisting of a fused benzene and furan ring. The presence of an electron-withdrawing aldehyde group at the 3-position and a fluorine atom at the 5-position significantly influences the electronic distribution and reactivity of the molecule.

Predicted Structural Parameters

While a definitive crystal structure for **5-Fluorobenzofuran-3-carbaldehyde** is not publicly available, density functional theory (DFT) calculations on similar benzofuran derivatives provide insights into its likely geometric parameters.^{[1][2][3][4]} The benzofuran ring system is expected to be largely planar, with bond lengths and angles characteristic of aromatic and heterocyclic

systems. The C-F bond length is anticipated to be in the range of 1.34-1.36 Å, and the C=O bond of the carbaldehyde group is expected to be approximately 1.21 Å.

Table 1: Predicted Molecular Properties of **5-Fluorobenzofuran-3-carbaldehyde**

Property	Predicted Value
Molecular Formula	C ₉ H ₅ FO ₂
Molecular Weight	164.14 g/mol
XLogP3	2.2
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1

Data is computationally predicted and sourced from publicly available chemical databases.

Spectroscopic Analysis

The structural features of **5-Fluorobenzofuran-3-carbaldehyde** can be elucidated through various spectroscopic techniques. The following sections outline the expected spectral data based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aldehydic protons. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm. The protons on the benzofuran ring will exhibit complex splitting patterns due to spin-spin coupling. The fluorine atom at the 5-position will further influence the chemical shifts and coupling constants of the adjacent protons.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde is expected to resonate in the highly deshielded region of δ 185-195 ppm. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (ppm) for **5-Fluorobenzofuran-3-carbaldehyde**

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Aldehyde H	9.8 - 10.5	-
Benzofuran Protons	7.0 - 8.5	110 - 160
Aldehyde C	-	185 - 195

Predicted chemical shifts are based on data from analogous benzofuran and fluorinated aromatic compounds.

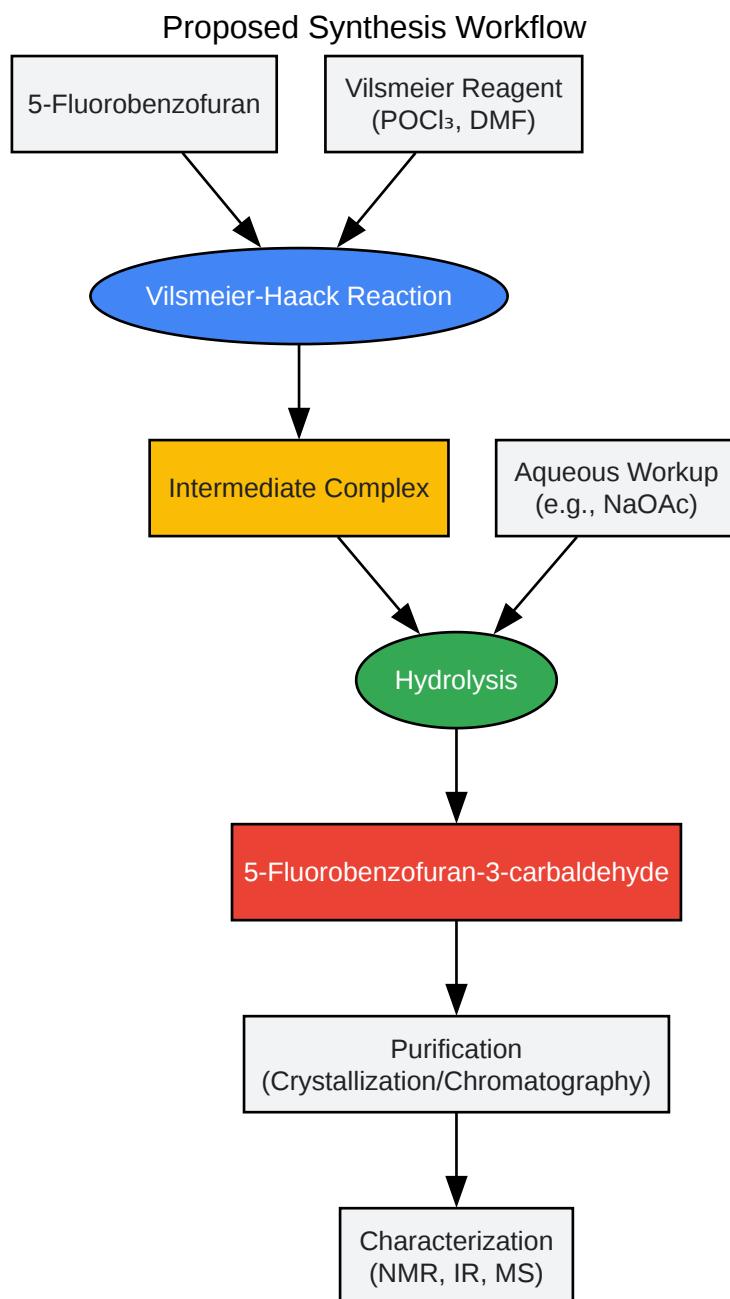
Infrared (IR) Spectroscopy

The IR spectrum of **5-Fluorobenzofuran-3-carbaldehyde** will be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected in the region of $1680\text{-}1710\text{ cm}^{-1}$. Aromatic C-H stretching vibrations will likely appear above 3000 cm^{-1} , while C=C stretching vibrations of the aromatic rings will be observed in the $1450\text{-}1600\text{ cm}^{-1}$ range. The C-F stretching vibration typically gives rise to a strong absorption in the $1000\text{-}1300\text{ cm}^{-1}$ region.

Table 3: Predicted Key IR Absorption Frequencies (cm^{-1}) for **5-Fluorobenzofuran-3-carbaldehyde**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium
Aldehyde C-H Stretch	2720 - 2820	Weak
C=O Stretch (Aldehyde)	1680 - 1710	Strong
Aromatic C=C Stretch	1450 - 1600	Medium-Strong
C-O-C Stretch (Furan)	1050 - 1250	Strong
C-F Stretch	1000 - 1300	Strong

Mass Spectrometry


In mass spectrometry, **5-Fluorobenzofuran-3-carbaldehyde** is expected to show a prominent molecular ion peak (M^+) at m/z 164. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 Da) and potentially the fluorine atom. High-resolution mass spectrometry would be able to confirm the elemental composition of the parent ion and its fragments.

Experimental Protocols

While a specific, detailed synthesis protocol for **5-Fluorobenzofuran-3-carbaldehyde** is not readily available in the literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of benzofuran-3-carbaldehydes.

Proposed Synthesis Workflow

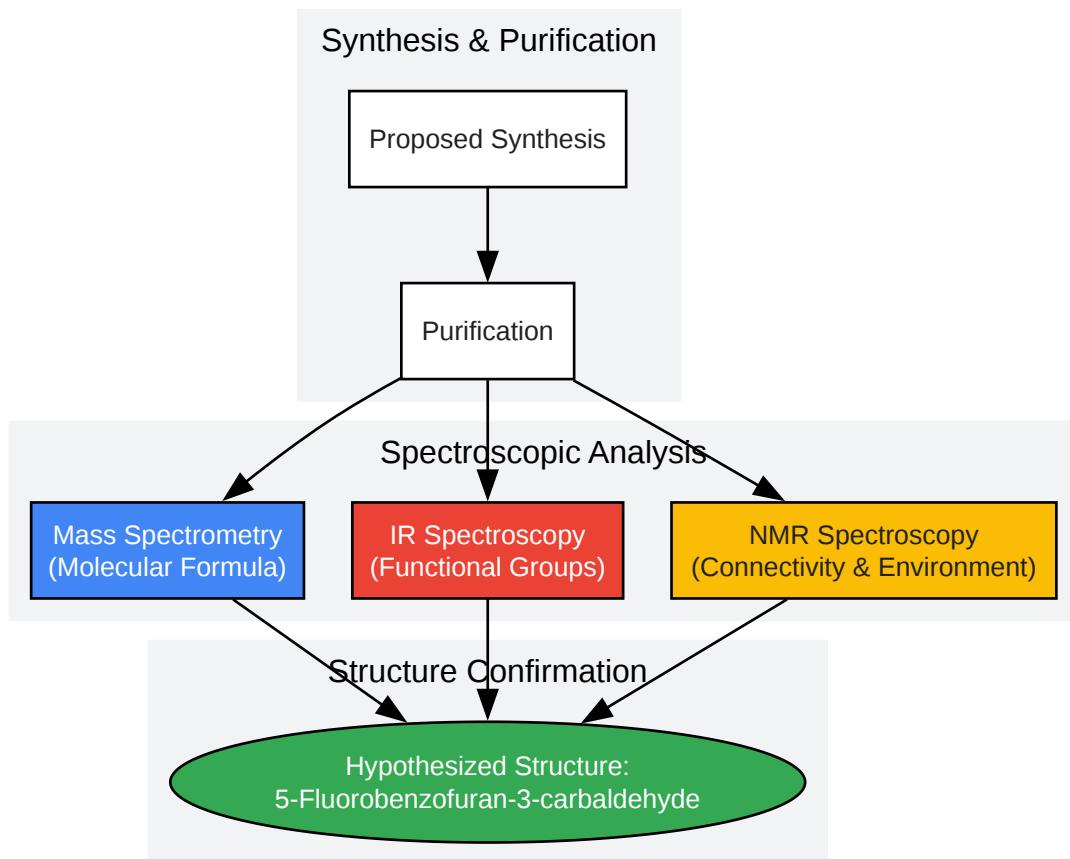
A common method for the synthesis of 3-formylbenzofurans is the Vilsmeier-Haack reaction on the corresponding benzofuran. Therefore, a potential synthesis for **5-Fluorobenzofuran-3-carbaldehyde** would involve the formylation of 5-fluorobenzofuran.

[Click to download full resolution via product page](#)

Caption: A potential workflow for the synthesis and characterization of **5-Fluorobenzofuran-3-carbaldehyde**.

General Characterization Protocol

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H, ¹³C, and ¹⁹F


NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
- Mass Spectrometry: Analyze the sample using a mass spectrometer, employing a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.
- Purity Analysis: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Logical Relationships in Structural Elucidation

The process of confirming the structure of a synthesized molecule like **5-Fluorobenzofuran-3-carbaldehyde** involves a logical progression of analytical techniques. Each method provides a piece of the structural puzzle, and their combined interpretation leads to a confident structure assignment.

Logical Flow of Structural Elucidation

[Click to download full resolution via product page](#)

Caption: The interplay of different analytical techniques in confirming the chemical structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, structural analysis of **5-Fluorobenzofuran-3-carbaldehyde**. By integrating data from analogous compounds and computational predictions, a detailed picture of its molecular and spectroscopic properties has been presented. The proposed experimental workflows offer a starting point for the synthesis and characterization of this and similar benzofuran derivatives. Further experimental investigation is warranted to validate these predicted data and to fully explore the potential of this compound in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structural Analysis of 5-Fluorobenzofuran-3-carbaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1326528#structural-analysis-of-5-fluorobenzofuran-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com